molecular formula C29H18Cl2F2O4 B11017762 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11017762
M. Wt: 539.3 g/mol
InChI Key: ZDINMTBGRVQNKT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield .

Chemical Reactions Analysis

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzyl groups .

Scientific Research Applications

5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C29H18Cl2F2O4

Molecular Weight

539.3 g/mol

IUPAC Name

5,7-bis[(2-chloro-6-fluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H18Cl2F2O4/c30-22-8-4-10-24(32)20(22)15-35-18-12-26(36-16-21-23(31)9-5-11-25(21)33)29-19(17-6-2-1-3-7-17)14-28(34)37-27(29)13-18/h1-14H,15-16H2

InChI Key

ZDINMTBGRVQNKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=C(C=CC=C4Cl)F)OCC5=C(C=CC=C5Cl)F

Origin of Product

United States

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